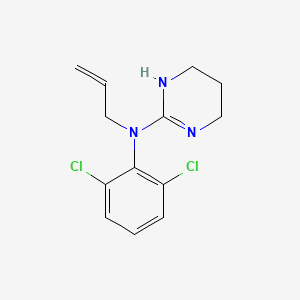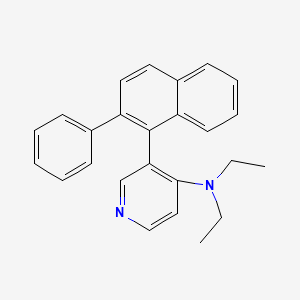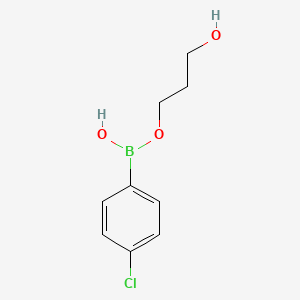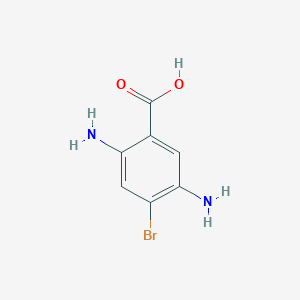
(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate is a complex organic compound that features a boronate ester group and a phenylene backbone. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate typically involves the reaction of 1,3-dibromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
化学反应分析
Types of Reactions
(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The phenylene backbone can be reduced under specific conditions.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of boronic acids.
Reduction: Formation of reduced phenylene derivatives.
Substitution: Formation of various substituted phenylene derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors. The boronate ester group can interact with active sites of enzymes, making it a valuable tool in drug discovery.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications, including as anticancer agents. The ability to modify the phenylene backbone allows for the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its unique structural properties contribute to the development of materials with enhanced mechanical and thermal stability.
作用机制
The mechanism of action of (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in various chemical reactions. The phenylene backbone provides structural rigidity, allowing for precise spatial orientation of functional groups.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Similar boronate ester group but lacks the phenylene backbone.
Bis(pinacolato)diboron: Used in similar synthetic applications but has a different structural framework.
1,3-Dibromobenzene: Precursor in the synthesis but lacks the boronate ester group.
Uniqueness
(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate is unique due to its combination of a boronate ester group and a phenylene backbone. This combination provides both reactivity and structural stability, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C18H25BO6 |
|---|---|
分子量 |
348.2 g/mol |
IUPAC 名称 |
[3-(acetyloxymethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate |
InChI |
InChI=1S/C18H25BO6/c1-12(20)22-10-14-8-7-9-15(11-23-13(2)21)16(14)19-24-17(3,4)18(5,6)25-19/h7-9H,10-11H2,1-6H3 |
InChI 键 |
RUBVMTFFTSLCLN-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2COC(=O)C)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclobutane-1-carboxamide](/img/structure/B14789743.png)
![2,5-Bis-{t-butoxycarbonyl-[3-(t-butoxycar-bonyl-amino)-propyl]-amino}-pentanoic acid](/img/structure/B14789745.png)

![4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B14789752.png)
![2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B14789755.png)
![4-[1-[3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)pyrazol-1-yl]ethyl]benzoic acid](/img/structure/B14789766.png)

![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]benzamide](/img/structure/B14789777.png)

![1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol](/img/structure/B14789785.png)
![4-[2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine;hydrochloride](/img/structure/B14789793.png)
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B14789811.png)
